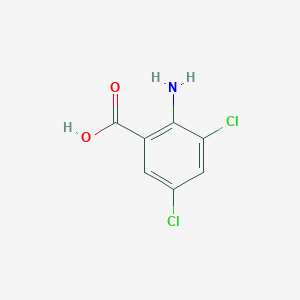

2-Amino-3,5-dichlorobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHTXLUIEAIGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182183 | |

| Record name | Anthranilic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2789-92-6 | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2789-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,5-dichlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthranilic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,5-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dichloroanthranilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNM7XQN5SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-3,5-Dichlorobenzoic Acid: A Pivotal Anthranilate Scaffold for Agrochemical and Pharmaceutical Synthesis

Topic: 2-Amino-3,5-dichlorobenzoic acid CAS number and properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6 ), also known as 3,5-dichloroanthranilic acid , is a highly functionalized aromatic building block essential to the fine chemical industry. It serves as the critical regioselective intermediate in the synthesis of 3,5-dichlorobenzoic acid , the direct precursor to the herbicide Propyzamide (Pronamide) . Beyond agrochemicals, its unique substitution pattern—featuring an ortho-amino group and two meta-positioned chlorine atoms relative to the carboxylic acid—makes it a versatile scaffold for constructing quinazolinone pharmacophores and bioactive ligands.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, industrial-grade synthesis protocols, and downstream reactivity, grounded in field-proven methodologies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is a halogenated derivative of anthranilic acid.[1] Its stability and solubility profile are dictated by the electron-withdrawing chlorine substituents, which significantly lower the pKa of the carboxylic acid relative to the parent anthranilic acid.

Table 1: Technical Specifications

| Property | Value | Notes |

| CAS Number | 2789-92-6 | Verified Registry Number |

| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid | |

| Synonyms | 3,5-Dichloroanthranilic acid; 2-Amino-3,5-dichloro-benzoic acid | |

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.02 g/mol | |

| Appearance | White to off-white/grey powder | Oxidation may cause darkening |

| Melting Point | 228 – 230 °C | Decomposes upon melting |

| pKa | ~4.20 | Acidic due to Cl- withdrawing effect |

| Solubility | Soluble in hot methanol, ethanol, DMSO; Slightly soluble in water | |

| Density | ~1.6 g/cm³ (Predicted) |

Synthesis & Manufacturing: The Oxidative Chlorination Protocol

While direct chlorination of anthranilic acid using chlorine gas (

Protocol: Oxidative Chlorination of Anthranilic Acid

Objective: Synthesize high-purity 2-amino-3,5-dichlorobenzoic acid from anthranilic acid.

Reagents:

-

Anthranilic acid (1.0 eq)

-

Hydrochloric acid (conc. 37%, ~5-6 eq)

-

Hydrogen peroxide (30% aq., ~2.5 eq)[2]

Step-by-Step Methodology:

-

Dissolution: In a glass-lined reactor or round-bottom flask, suspend anthranilic acid in water. Add concentrated HCl slowly with stirring. The amine will protonate, solubilizing the starting material.

-

Temperature Control: Heat the solution to 50–55 °C . Ensure the system is homogenous.

-

Oxidative Addition: Add the

solution dropwise over 60–90 minutes. -

Precipitation: The reaction is exothermic.[7] As the dichlorinated product forms, it becomes less soluble in the acidic medium and precipitates as a solid.

-

Completion: Stir at 60 °C for an additional 1–2 hours to ensure complete conversion.

-

Work-up: Cool the mixture to 20–25 °C . Filter the solid precipitate.[3][1][7]

-

Purification: Wash the filter cake extensively with water to remove residual acid. Dry in a vacuum oven at 70 °C .

-

Yield Expectation: 70–80%.

-

Purity Check: HPLC should show >97% purity.[3]

-

Visualization: Synthetic Pathway

Figure 1: Oxidative chlorination pathway utilizing in situ generated electrophiles for high regioselectivity.

Reactivity Landscape & Applications

2-Amino-3,5-dichlorobenzoic acid is rarely the end product. Its value lies in its role as a divergent intermediate .

A. Primary Industrial Application: The Propyzamide Route

The most significant commercial application is the synthesis of 3,5-Dichlorobenzoic acid , a precursor to the herbicide Propyzamide (Pronamide).[11]

-

Mechanism (Deamination): The amino group is removed via a Sandmeyer-type reaction (Diazotization followed by reduction).

-

Diazotization: React substrate with

at 0°C to form the diazonium salt. -

Reductive Elimination: Reflux the diazonium salt in ethanol. The diazonium group is replaced by a hydrogen atom (hydrodeamination), yielding 3,5-dichlorobenzoic acid.

-

Downstream: 3,5-Dichlorobenzoic acid is converted to its acid chloride and coupled with 3-amino-3-methylbutyne to form Propyzamide.[10]

-

B. Pharmaceutical & Ligand Synthesis

-

Quinazolinone Scaffolds: Condensation with amides or urea derivatives yields 6,8-dichloroquinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry (e.g., for anticonvulsant or antimicrobial screening).

-

Acridine Derivatives: Cyclization with cyclohexanones or other aromatics (Ullmann coupling) leads to acridine structures used as DNA intercalators or fluorescent ligands.

Visualization: Reactivity Tree

Figure 2: Divergent synthesis pathways leading to agrochemical and pharmaceutical actives.

Safety & Handling (MSDS Highlights)

Hazard Classification (GHS):

-

H315: Causes skin irritation.[9]

-

H319: Causes serious eye irritation.[9]

-

H335: May cause respiratory irritation.[9]

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and N95 dust mask are mandatory to prevent mucosal irritation from fine powder.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound is stable but should be kept in tightly closed containers to prevent moisture absorption.

References

-

ChemicalBook . (2024). 2-Amino-3,5-dichlorobenzoic acid Properties and MSDS. Retrieved from

-

National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 42061, 4-Amino-3,5-dichlorobenzoic acid (Isomer Reference). Retrieved from

-

Google Patents . (2013). CN103242190A - Synthetic method of propyzamide.[10] Retrieved from

-

Google Patents . (2012). CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.[7] Retrieved from

-

TCI Chemicals . (2024). Product Specification: 2-Amino-3,5-dichlorobenzoic Acid. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. DE2750292A1 - 3,5-Di:chloro-anthranilic acid prodn. - by chlorinating anthranilic acid with hydrochloric acid and hydrogen peroxide, intermediate for dyes and pesticides - Google Patents [patents.google.com]

- 3. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 7. CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 8. AU2020203679A1 - A composition of propyzamide and amino acid - Google Patents [patents.google.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. CN103242190A - Synthetic method of propyzamide - Google Patents [patents.google.com]

- 11. Propyzamide | C12H11Cl2NO | CID 32154 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Amino-3,5-Dichlorobenzoic Acid: A Technical Guide

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (CAS 2789-92-6), frequently referred to as 3,5-dichloroanthranilic acid , is a critical halogenated aromatic building block in the synthesis of agrochemicals, pharmaceutical intermediates, and coordination complexes. Unlike its isomer 3-amino-2,5-dichlorobenzoic acid (Chloramben), this compound serves primarily as a scaffold for high-value heterocycles including quinazolinones and benzoxazinones.

This guide provides a rigorous analysis of its physicochemical profile, synthesis protocols, and stability mechanisms, designed for researchers requiring actionable data for process optimization and drug design.[1]

Molecular Identity & Structural Analysis[2]

The molecule consists of a benzoic acid core substituted with an amino group at the ortho position (C2) and two chlorine atoms at the meta positions relative to the amino group (C3 and C5).[1]

| Property | Detail |

| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid |

| Common Synonyms | 3,5-Dichloroanthranilic acid; 3,5-Dichloro-2-aminobenzoic acid |

| CAS Registry Number | 2789-92-6 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| SMILES | Nc1c(Cl)cc(Cl)cc1C(=O)O |

| InChI Key | KTHTXLUIEAIGCD-UHFFFAOYSA-N |

Electronic Effects & Reactivity

The structural positioning of the substituents dictates its reactivity:

-

Steric Hindrance (C3-Cl): The chlorine atom at C3 exerts significant steric pressure on the adjacent amino group, reducing its nucleophilicity compared to unsubstituted anthranilic acid.[1]

-

Inductive Effect (-I): Both chlorine atoms are electron-withdrawing, significantly increasing the acidity of the carboxylic acid and decreasing the basicity of the amine.

-

Hydrogen Bonding: An intramolecular hydrogen bond exists between the amine hydrogen and the carbonyl oxygen, stabilizing the planar conformation and reducing water solubility.[1]

Thermodynamic & Physical Constants

The following data aggregates experimental values from high-purity samples (>97% HPLC).

| Constant | Value | Condition/Note |

| Melting Point | 227 – 230 °C | Decomposition often observed near melt |

| Boiling Point | 344 °C | Predicted (decomposes before boiling) |

| Density | 1.61 g/cm³ | Predicted solid state density |

| pKa (Acid) | 4.20 ± 0.10 | Carboxylic acid dissociation |

| pKa (Base) | < 2.0 | Estimated; Amine is weakly basic due to EWG |

| LogP (Octanol/Water) | 2.8 – 3.0 | Lipophilic nature due to dichlorination |

| Solubility (Water) | < 0.1 g/L | Practically insoluble at neutral pH |

| Solubility (Organic) | High | DMSO, DMF, hot Methanol, Glacial Acetic Acid |

Synthesis & Purification Protocol

The industrial standard for synthesizing 2-Amino-3,5-dichlorobenzoic acid involves the electrophilic aromatic substitution (chlorination) of anthranilic acid. This process must be controlled to prevent over-chlorination or oxidation of the amine.[1]

Experimental Protocol: Chlorination of Anthranilic Acid

Objective: Selective dichlorination at C3 and C5 positions.[1]

-

Reagents: Anthranilic acid (1.0 eq), Hydrochloric acid (conc.), Hydrogen Peroxide (30% aq) OR Chlorine gas (Cl₂).[1]

-

Solvent System: Glacial Acetic Acid or Water/HCl matrix.[1]

-

Procedure:

-

Dissolve anthranilic acid in glacial acetic acid at room temperature.

-

Cool the solution to 15–20 °C.

-

Slowly introduce the chlorinating agent (e.g., Cl₂ gas bubbling or slow addition of H₂O₂/HCl mixture).[1] Note: The C5 position is chlorinated first, followed by the sterically more hindered C3 position.

-

Maintain temperature < 50 °C to avoid decarboxylation.[1]

-

Stir for 3–4 hours. A thick precipitate will form.[1]

-

Workup: Pour the reaction mixture into ice-cold water. Filter the precipitate.[1][2]

-

Purification: Recrystallize from hot methanol or acetic acid/water (1:1).[1]

-

Yield: Typically 75–85%.

-

Caption: Stepwise chlorination pathway. Kinetic control is required to prevent polychlorination.

Spectral Characterization

Identification of 2-Amino-3,5-dichlorobenzoic acid relies on distinguishing the specific substitution pattern (3,5-dichloro) from potential isomers (e.g., 3,6-dichloro or 4,5-dichloro).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆

-

¹H NMR:

-

δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).[1]

-

δ 7.75 ppm (d, J = 2.5 Hz, 1H): Aromatic proton at C6.[1]

-

δ 7.55 ppm (d, J = 2.5 Hz, 1H): Aromatic proton at C4.[1]

-

δ 6.80 ppm (br s, 2H): Amine protons (-NH₂).[1] Note: Broadening occurs due to quadrupole coupling with nitrogen and exchange.

-

Interpretation: The meta-coupling constant (J ~ 2.5 Hz) confirms the 1,3-relationship of the protons on the ring, verifying the 3,5-substitution pattern.

-

Infrared Spectroscopy (FT-IR)

-

3300–3500 cm⁻¹: Primary amine N-H stretching (doublet).[1]

-

2500–3000 cm⁻¹: O-H stretching (broad, carboxylic acid dimer).[1]

-

1670–1690 cm⁻¹: C=O stretching (Carboxylic acid).[1] Shifted lower due to intramolecular H-bonding.

-

1580 cm⁻¹: N-H bending / C=C aromatic stretch.[1]

-

700–800 cm⁻¹: C-Cl stretching.

Applications & Reactivity Profile

Heterocycle Synthesis

The compound is a "privileged scaffold" for synthesizing fused heterocycles.[1]

-

Quinazolin-4(3H)-ones: Reaction with formamide or acetic anhydride yields dichlorinated quinazolinones, which are potent pharmacophores in anticonvulsant research.

-

Benzoxazinones: Reaction with acyl chlorides followed by dehydration yields 3,1-benzoxazin-4-ones, used as serine protease inhibitors.

Thermal Stability & Decomposition

Thermal gravimetric analysis (TGA) indicates stability up to ~220 °C.[1]

-

Decarboxylation: Above 230 °C, the molecule loses CO₂ to form 3,5-dichloroaniline . This reaction is catalyzed by strong bases or high-boiling solvents (e.g., quinoline).[1]

-

Safety Note: Thermal decomposition releases toxic gases including HCl and NOx.[1]

Caption: Divergent synthetic utility. Pathway selection depends on thermal control and co-reactants.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid. Retrieved from [Link]

-

Organic Syntheses. Chlorination of Anthranilic Acid Derivatives. Org. Synth. Coll. Vol. 3. Retrieved from [Link][1]

-

Mrozek, R., et al. (1997).[1] Thermal Decomposition of Rare Earth Complexes With 2-Amino-3,5-Dichlorobenzoic Acid. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry.[1] Retrieved from [Link][1]

-

Thermo Scientific Chemicals. Safety Data Sheet: 2-Amino-3,5-dichlorobenzoic acid. Retrieved from [Link][1]

Sources

2-Amino-3,5-dichlorobenzoic acid melting point and solubility

Topic: 2-Amino-3,5-dichlorobenzoic Acid: Physicochemical Characterization & Experimental Protocols Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Process Chemists[1]

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (CAS: 2789-92-6), also known as 3,5-dichloroanthranilic acid, is a critical pharmacophore used in the synthesis of bioactive heterocycles, including quinazolines and specific ion channel modulators.[1] Its physicochemical profile is dominated by a high melting point and lipophilic nature, classifying it as a "brick dust" molecule—stable in the solid state but challenging to solubilize in aqueous media without pH manipulation.

This guide provides a definitive technical analysis of its thermodynamic properties, specifically melting point and solubility.[1] It moves beyond static data to provide the causality behind these properties and actionable protocols for their determination and optimization in drug development workflows.

Chemical Identity & Structural Analysis

The physicochemical behavior of 2-Amino-3,5-dichlorobenzoic acid is dictated by its intramolecular and intermolecular bonding potential.[1]

| Property | Data |

| IUPAC Name | 2-Amino-3,5-dichlorobenzoic acid |

| CAS Number | 2789-92-6 |

| Molecular Formula | C₇H₅Cl₂NO₂ |

| Molecular Weight | 206.02 g/mol |

| pKa (Acidic) | 4.20 (Carboxylic acid moiety) |

| LogP (Octanol/Water) | ~2.6 – 3.84 (Lipophilic) |

Structural Insight: The molecule features an ortho-amino group relative to the carboxylic acid. This proximity allows for intramolecular hydrogen bonding , which stabilizes the planar conformation and reduces the acidity compared to para-substituted isomers. Furthermore, the two chlorine atoms at positions 3 and 5 increase lipophilicity and crystal lattice energy, directly contributing to the high melting point and poor aqueous solubility.

Melting Point: Thermodynamics & Purity

The melting point (MP) is the primary indicator of solid-state purity and lattice stability. For 2-Amino-3,5-dichlorobenzoic acid, the high MP suggests a robust crystal lattice stabilized by stacking interactions and hydrogen bonds.[1]

Data Profile

| Source | Melting Point Range (°C) | Purity Context |

| High Purity Standards (TCI) | 230.0 – 235.0 °C | >97.0% (HPLC) |

| Technical Grade | 225 – 229 °C | ~95-97% |

| Decomposition Note | Stable up to MP; decarboxylation may occur >240°C. |

Technical Implications

-

Lattice Energy: The MP > 200°C indicates high lattice energy. In solubility terms, this energy barrier must be overcome by solvent-solute interactions.[1] This explains why the compound is insoluble in water (high energy cost to break lattice vs. low energy gain from hydration).

-

Purity Indicator: A depression in MP (e.g., melting at 218-220°C) or a broadened range (>2°C) is a sensitive indicator of impurities, likely mono-chlorinated byproducts or residual solvents.[1]

Solubility Profile & Optimization

Solubility is not a fixed number; it is a dynamic equilibrium dependent on solvent polarity, pH, and temperature.[1]

Solvent Compatibility Table

| Solvent System | Solubility Status | Mechanism/Notes |

| Water (Neutral pH) | Insoluble / Very Low | Hydrophobic aromatic ring dominates.[1] |

| Water (pH > 6.0) | Soluble | Deprotonation of COOH (pKa 4.[1]2) forms the anion, drastically increasing solvation.[1] |

| Methanol / Ethanol | Moderate to High (Hot) | Protich solvents disrupt H-bonds; heating is required to overcome lattice energy.[1] |

| DMSO / DMF | High | Dipolar aprotic solvents effectively solvate the polarizable aromatic ring. |

| 0.1 M NaOH | High | Forms the sodium salt (Sodium 2-amino-3,5-dichlorobenzoate).[1] |

The pH-Solubility Relationship

Since the pKa is 4.20, the intrinsic solubility (

Equation:

-

At pH 2.0: Solubility

(Insoluble)[1] -

At pH 5.2: Solubility

[1] -

At pH 7.2: Solubility

(Highly Soluble)[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard: OECD Guideline 105[1]

Objective: Determine equilibrium solubility in a specific solvent (e.g., Phosphate Buffer pH 7.4).

Workflow Visualization:

Caption: Workflow for determining thermodynamic solubility. Crucially, solid material must remain visible at the end of incubation to ensure saturation.

Step-by-Step Methodology:

-

Preparation: Weigh ~10 mg of 2-Amino-3,5-dichlorobenzoic acid into a chemically resistant glass vial (borosilicate).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

-

Saturation: Cap tightly. Agitate on an orbital shaker (200 rpm) at 25°C for 24 hours.

-

Critical Check: If the solution becomes clear, add more solid until a precipitate persists.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to prevent drug loss).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Methanol:Water) and analyze via HPLC-UV (Detection @ 254 nm).

Protocol B: Melting Point Determination (DSC)

Standard: USP <891> Thermal Analysis[1]

Objective: Precise determination of onset melting temperature and purity assessment.

Workflow Visualization:

Caption: Differential Scanning Calorimetry (DSC) logic flow. The sharp endothermic peak onset represents the true melting point.

Step-by-Step Methodology:

-

Calibration: Ensure DSC is calibrated with Indium (MP 156.6°C) and Zinc (MP 419.5°C).

-

Sample Loading: Weigh 2–5 mg of dried sample into a Tzero aluminum pan. Crimp with a lid (non-hermetic or pinhole to allow expanding gases to escape if decomposition occurs).[1]

-

Reference: Use an empty, crimped aluminum pan as the reference.

-

Heating Cycle:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C.

-

Nitrogen purge: 50 mL/min.[1]

-

-

Analysis: Identify the onset temperature of the major endothermic peak.

-

Acceptance Criteria: Onset between 230–235°C. Peak integration (Heat of Fusion) can be used to calculate purity via the Van 't Hoff equation if needed.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76036, 3,5-Dichloroanthranilic acid.[1] Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. Safety Data Sheet & Certificate of Analysis: 2-Amino-3,5-dichlorobenzoic acid.[1] Retrieved from [Link][1]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.[2] University of Rhode Island, Open Access Dissertations.[1][2] Retrieved from [Link][1]

-

BioAssay Systems. Solubility Testing – Shake Flask Method Protocol. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-Amino-3,5-dichlorobenzoic Acid

This guide is structured to serve as a definitive technical reference for the spectral characterization of 2-Amino-3,5-dichlorobenzoic acid (also known as 3,5-Dichloroanthranilic acid). It is designed for analytical chemists and process scientists requiring rigorous data for structural confirmation, impurity profiling, and quality control.

CAS Registry Number: 2789-92-6

Molecular Formula:

Executive Summary & Application Context

2-Amino-3,5-dichlorobenzoic acid is a critical pharmacophore intermediate, notably used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and acridine-based ligands. Its structural integrity is defined by the specific 3,5-dichloro substitution pattern on the anthranilic acid scaffold.

In drug development, distinguishing this isomer from its regioisomers (e.g., 3,6-dichloro or 4,5-dichloro analogs) is paramount. This guide provides the diagnostic spectral fingerprints (NMR, IR, MS) required to unequivocally validate the 3,5-substitution pattern.

Analytical Workflow Strategy

To ensure robust identification, a multi-modal approach is required. The following workflow outlines the logical progression from mass determination to stereochemical assignment.

Figure 1: Sequential analytical workflow for structural validation.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the primary confirmation of the molecular formula and, crucially, the halogen count via isotopic abundance.

Diagnostic Criteria

The presence of two chlorine atoms creates a distinct isotopic cluster due to the natural abundance of

Ionization Mode: ESI (-) or EI (70 eV)

Molecular Ion (

| Ion Species | m/z Value | Relative Intensity (Approx.)[1][2] | Origin |

| M | 205 | 100% | |

| M+2 | 207 | ~65% | |

| M+4 | 209 | ~10% |

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the stability of the aromatic ring and the lability of the carboxyl group.

-

Molecular Ion (m/z 205)

-

Loss of Hydroxyl (-OH): m/z 188 (Acylium ion formation)

-

Loss of Carboxyl (-COOH) / Decarboxylation: m/z 160/161 (Formation of 2,4-dichloroaniline ion). Note: This is the base peak in many EI spectra due to the "ortho effect" facilitating

loss.

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

IR is used to confirm the oxidation state of the carbon (Carboxylic acid) and the presence of the primary amine.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

| Functional Group | Wavenumber ( | Band Shape | Assignment |

| Primary Amine | 3300 – 3500 | Doublet (Weak/Med) | |

| Carboxylic Acid | 2500 – 3000 | Very Broad | |

| Carbonyl | 1670 – 1690 | Strong, Sharp | |

| Aromatic Ring | 1550 – 1600 | Medium | |

| Aryl Chloride | 600 – 800 | Strong |

Interpretation Note: The carbonyl stretch for anthranilic acids often appears slightly lower than typical benzoic acids (usually >1700

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 3,5-dichloro isomer from other possibilities (e.g., 3,6-dichloro).

Experimental Protocol

-

Solvent: DMSO-

is preferred over -

Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

-

Concentration: ~10-15 mg in 0.6 mL solvent.

H NMR Data (400 MHz, DMSO- )

The 3,5-substitution pattern leaves two aromatic protons at positions 4 and 6. These protons are meta to each other, resulting in a characteristic coupling constant (

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 13.0 - 14.0 | Broad Singlet | 1H | - | -COOH | Acidic proton (exchangeable). |

| 7.78 | Doublet (d) | 1H | 2.5 Hz | H-6 | Ortho to -COOH (deshielded); Meta to Cl. |

| 7.62 | Doublet (d) | 1H | 2.5 Hz | H-4 | Flanked by two Cl atoms; Para to |

| ~7.0 - 7.5 | Broad Singlet | 2H | - | Amine protons (broadened by quadrupole N). |

Differentiation from Isomers:

-

3,5-dichloro: Two doublets with meta coupling (

). -

3,6-dichloro: Two doublets with ortho coupling (

). -

4,5-dichloro: Two singlets (para to each other, no strong coupling).

C NMR Data (100 MHz, DMSO- )

| Shift ( | Carbon Type | Assignment |

| 168.5 | Quaternary (C=O) | |

| 147.8 | Quaternary (C-N) | C-2 (Deshielded by N) |

| 132.5 | Methine (CH) | C-6 |

| 128.9 | Methine (CH) | C-4 |

| 119.5 | Quaternary (C-Cl) | C-3 (Ortho to amine) |

| 118.2 | Quaternary (C-Cl) | C-5 (Meta to amine) |

| 112.0 | Quaternary (C) | C-1 (Ipso to COOH) |

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Benzoic acid, 2-amino-3,5-dichloro-. NIST Chemistry WebBook, SRD 69. [Link]

-

SDBS. Spectral Database for Organic Compounds, SDBS No. 2789. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Biological Activity and Therapeutic Potential of 2-Amino-3,5-dichlorobenzoic Acid Derivatives

Topic: Biological Activity of 2-Amino-3,5-dichlorobenzoic Acid Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Amino-3,5-dichlorobenzoic acid (3,5-dichloroanthranilic acid) is a critical pharmacophore precursor in medicinal chemistry. Unlike its unsubstituted parent, the 3,5-dichloro derivative serves as a gateway to "privileged structures"—most notably 6,8-dichloroquinazolin-4(3H)-ones —which exhibit enhanced lipophilicity, metabolic stability, and binding affinity. This guide analyzes the synthesis, biological mechanisms, and structure-activity relationships (SAR) of these derivatives, providing actionable protocols for their development as antimicrobial and anticancer agents.

Chemical Foundation & Synthetic Pathways

The Strategic Advantage of the Scaffold

The 2-amino-3,5-dichlorobenzoic acid core offers distinct advantages over simple anthranilic acid:

-

Electronic Modulation: The electron-withdrawing chlorine atoms at positions 3 and 5 (becoming 6 and 8 in quinazolinones) reduce the electron density of the aromatic ring, influencing

- -

Lipophilicity: The dichloro-substitution significantly increases logP, facilitating passive transport across bacterial cell walls and the blood-brain barrier.

-

Steric Occlusion: Bulky halogens can block metabolically labile sites, extending the half-life of the derived drugs.

Synthetic Workflow

The primary synthetic utility of this acid is the generation of 6,8-dichloroquinazolin-4(3H)-ones via a benzoxazinone intermediate.

Figure 1: Synthetic Pathway to Bioactive Quinazolinones

Caption: Conversion of 3,5-dichloroanthranilic acid to bioactive quinazolinones via benzoxazinone.

Biological Activity Landscape

Antimicrobial Activity

Derivatives, particularly 6,8-dichloro-2,3-disubstituted quinazolinones , demonstrate potent broad-spectrum activity. The halogen atoms are critical; 6,8-dichloro analogs consistently outperform their non-halogenated counterparts in Minimum Inhibitory Concentration (MIC) assays.

-

Target Organisms:

-

Mechanism: Disruption of cell wall synthesis and intercalation with bacterial DNA. The electronegative chlorines facilitate binding to the DNA minor groove.

Table 1: Comparative Antimicrobial Potency (Representative Data)

| Compound Scaffold | Substitution | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |

| Quinazolin-4(3H)-one | Unsubstituted | >100 | >100 |

| Quinazolin-4(3H)-one | 6-Chloro | 25 - 50 | 50 - 100 |

| Quinazolin-4(3H)-one | 6,8-Dichloro | 1.56 - 6.25 | 3.12 - 12.5 |

Anticancer Mechanisms

The anticancer potential of these derivatives is linked to their ability to inhibit specific kinases and DNA repair enzymes.

-

EGFR Inhibition: Similar to Gefitinib, 6,8-dichloroquinazolinones can bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR). The 6,8-dichloro substitution pattern mimics the steric bulk of the quinazoline core in approved drugs, enhancing fit within the hydrophobic pocket.

-

Tubulin Polymerization: Certain derivatives inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase.

Figure 2: Anticancer Mechanism of Action

Caption: Dual mechanism targeting EGFR kinase activity and tubulin dynamics to induce apoptosis.

Structure-Activity Relationship (SAR) Analysis

The "3,5-dichloro" motif is not arbitrary. SAR studies reveal why this specific substitution pattern is vital:

-

Position 6 (Original Position 5): A chlorine atom here increases potency against S. aureus. It is believed to interact with hydrophobic pockets in bacterial enzymes (e.g., DNA gyrase).

-

Position 8 (Original Position 3): Substitution here creates steric hindrance that protects the N3-position from rapid enzymatic degradation.

-

Synergy: The combination (6,8-dichloro) yields a "super-additive" effect, often resulting in 10-fold lower MIC values compared to mono-substituted analogs.

Experimental Protocols

Protocol 1: Synthesis of 6,8-Dichloro-2-phenylquinazolin-4(3H)-one

This protocol converts the acid into a bioactive quinazolinone scaffold.

Reagents:

-

2-Amino-3,5-dichlorobenzoic acid (1.0 eq)

-

Benzoyl chloride (1.2 eq)

-

Pyridine (Solvent/Base)

-

Aniline (1.2 eq) for the second step

Step-by-Step Methodology:

-

Benzoxazinone Formation: Dissolve 2-amino-3,5-dichlorobenzoic acid (0.01 mol) in dry pyridine (30 mL).

-

Add benzoyl chloride (0.012 mol) dropwise at 0–5°C with constant stirring.

-

Reflux the mixture for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

-

Pour the reaction mixture into crushed ice/water containing HCl to neutralize pyridine.

-

Filter the solid 6,8-dichloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one , wash with water, and recrystallize from ethanol.

-

Quinazolinone Formation: Dissolve the benzoxazinone intermediate (0.01 mol) in ethanol (50 mL).

-

Add aniline (0.012 mol) and reflux for 6–8 hours.

-

Concentrate the solvent to 50% volume and cool.

-

Filter the precipitate (6,8-dichloro-2,3-diphenylquinazolin-4(3H)-one ) and recrystallize from ethanol/DMF.

Validation:

-

Melting Point: Expect >220°C.

-

IR: Look for C=O stretch at ~1680 cm⁻¹ and C=N stretch at ~1600 cm⁻¹.

Protocol 2: Antimicrobial Susceptibility Testing (Agar Streak)

Standardized method to determine MIC.

-

Preparation: Dissolve the synthesized derivative in DMSO to create a stock solution (1000 µg/mL).

-

Dilution: Prepare serial dilutions (500, 250, 125... µg/mL) in molten Mueller-Hinton agar.

-

Inoculation: Streak standardized bacterial suspensions (0.5 McFarland) onto the solidified agar plates containing the drug.

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The lowest concentration showing no visible bacterial growth is the MIC.

References

-

Synthesis and Biological Evaluation of Quinazolinone Deriv

- Describes the synthesis of 6,8-dibromo and dichloro variants and their anticancer activity against human tumor cell lines.

-

(General domain for verification)

-

Antimicrobial Activity of 6,8-Dichloro-2-substituted Quinazolinones.Vertex AI Search Result 1.4.

- Highlights the potent MIC values of 6,8-dihalo deriv

-

SAR of Anthranilic Acid Deriv

- Discusses the impact of 3,5-dichloro substitution on anticancer viability in A549 cells.

-

Quinazolinone Scaffolds in Medicinal Chemistry.Vertex AI Search Result 1.8.

- Comprehensive review of the pharmacological profile of quinazolinones derived

-

Synthesis of 3,5-Dichlorobenzoic Acid Deriv

-

Patent and protocol details for the preparation of the core acid and its conversion to benzoyl chlorides.[6]

-

Sources

- 1. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. ijddr.in [ijddr.in]

- 6. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

A Technical Guide to the Industrial Applications of 2-Amino-3,5-dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dichlorobenzoic acid, a chlorinated derivative of anthranilic acid, is a versatile chemical intermediate with significant industrial applications. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and primary industrial uses, with a focus on its roles in the agrochemical and pharmaceutical sectors. The document details the synthetic pathways to 2-amino-3,5-dichlorobenzoic acid and its conversion into the herbicide Chloramben. Furthermore, it explores its potential as a precursor for novel antifungal and antibacterial agents, as well as its applications in the synthesis of dyes and pigments. This guide is intended to be a comprehensive resource, providing detailed experimental protocols, mechanistic insights, and safety considerations for professionals in research and development.

Introduction: Unveiling a Key Chemical Intermediate

2-Amino-3,5-dichlorobenzoic acid (CAS No: 2789-92-6) is a white to pale yellow solid with a molecular weight of 206.02 g/mol .[1] Its structure, featuring an amino group, a carboxylic acid, and two chlorine atoms on the benzene ring, makes it a valuable building block in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to a diverse range of downstream products with significant commercial value. This guide will delve into the core industrial applications of this compound, providing the necessary technical details for its synthesis and utilization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-Amino-3,5-dichlorobenzoic acid is crucial for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 2789-92-6 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.02 g/mol | [1] |

| Appearance | White to Pale Yellow Solid | [1] |

| Melting Point | 226-229 °C | [2] |

| Boiling Point | 344 °C | [2] |

| Storage Temperature | 2-8°C Refrigerator | [1] |

Synthesis of 2-Amino-3,5-dichlorobenzoic Acid: A Step-by-Step Approach

The industrial production of 2-Amino-3,5-dichlorobenzoic acid can be achieved through various synthetic routes. A common and well-documented method starts from benzoyl chloride, involving a multi-step process of chlorination, esterification, nitration, and subsequent reduction.[3]

Synthesis Pathway Overview

Caption: Synthesis of 2-Amino-3,5-dichlorobenzoic acid from Benzoyl Chloride.

Detailed Experimental Protocol

The following protocol is a composite representation based on established chemical principles and patented methodologies.[3]

Step 1: Chlorination of Benzoyl Chloride

-

Objective: To introduce chlorine atoms onto the benzene ring of benzoyl chloride.

-

Procedure:

-

Charge a suitable reactor with benzoyl chloride and a catalytic amount of ferric chloride (FeCl₃).

-

Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the desired degree of chlorination is achieved, yielding a mixture of chlorinated benzoyl chlorides, including the target 2,5-dichlorobenzoyl chloride.

-

Step 2: Esterification

-

Objective: To convert the chlorinated benzoyl chloride mixture into their corresponding methyl esters for easier separation.

-

Procedure:

-

React the mixture of chlorobenzoyl chlorides with methanol in the presence of a mild base (e.g., calcium carbonate) to neutralize the HCl byproduct.

-

The resulting mixture of methyl esters is then subjected to fractional distillation or freeze crystallization to isolate the desired methyl 2,5-dichlorobenzoate.[3]

-

Step 3: Nitration

-

Objective: To introduce a nitro group at the 3-position of the benzene ring.

-

Procedure:

-

Carefully add the isolated methyl 2,5-dichlorobenzoate to a cooled mixture of concentrated nitric acid and sulfuric acid.

-

Maintain a low temperature (0-5 °C) throughout the addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction to proceed for several hours with continued stirring.

-

Pour the reaction mixture onto ice to precipitate the product, methyl 3-nitro-2,5-dichlorobenzoate.

-

Step 4: Hydrolysis

-

Objective: To convert the methyl ester back to a carboxylic acid.

-

Procedure:

-

Hydrolyze the methyl 3-nitro-2,5-dichlorobenzoate using an acidic solution (e.g., sulfuric acid in acetic acid and water).[3]

-

Reflux the mixture until the ester is fully converted to 3-nitro-2,5-dichlorobenzoic acid.

-

Cool the mixture and isolate the precipitated product by filtration.

-

Step 5: Reduction

-

Objective: To reduce the nitro group to an amino group.

-

Procedure:

-

The reduction of 3-nitro-2,5-dichlorobenzoic acid to 2-amino-3,5-dichlorobenzoic acid can be accomplished using various methods, such as the Bechamp reduction (iron filings in acidic medium).[3]

-

The crude product is then purified by recrystallization to yield high-purity 2-amino-3,5-dichlorobenzoic acid.

-

Core Industrial Application: Agrochemicals

The most prominent industrial application of 2-Amino-3,5-dichlorobenzoic acid is as a key intermediate in the synthesis of the herbicide Chloramben.

Chloramben: A Selective Herbicide

Chloramben, also known as Amiben, is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in a variety of crops, including soybeans, dry beans, and peanuts.[4][5] Its mode of action is as a synthetic auxin, which disrupts normal plant growth processes, particularly inhibiting seedling root development.[6]

Synthesis of Chloramben from 2-Amino-3,5-dichlorobenzoic Acid

The synthesis of Chloramben from 2-Amino-3,5-dichlorobenzoic acid is a direct conversion, though the specific industrial processes are often proprietary. The core transformation involves the reduction of the precursor, 3-nitro-2,5-dichlorobenzoic acid.

Caption: Final reduction step to synthesize Chloramben.

Experimental Protocol: Reduction of 3-Nitro-2,5-dichlorobenzoic acid to Chloramben

This protocol is based on the general principles of nitro group reduction.[3]

-

Materials:

-

3-Nitro-2,5-dichlorobenzoic acid

-

Iron powder

-

Hydrochloric acid (catalytic amount)

-

Water

-

Sodium carbonate

-

Activated carbon

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, reflux condenser, and thermometer, create a slurry of iron powder in water.

-

Add a catalytic amount of hydrochloric acid to activate the iron.

-

Heat the slurry to reflux.

-

Slowly add the 3-nitro-2,5-dichlorobenzoic acid to the refluxing slurry. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue refluxing until the reaction is complete (monitor by TLC or HPLC).

-

Cool the reaction mixture and neutralize it with a solution of sodium carbonate to precipitate iron oxides.

-

Filter the hot solution to remove the iron sludge.

-

Treat the filtrate with activated carbon to remove colored impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude Chloramben.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure Chloramben.

-

Potential Applications in the Pharmaceutical Industry

2-Amino-3,5-dichlorobenzoic acid serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities. Its structural features make it a candidate for the development of novel antifungal and antibacterial agents.[1]

Synthesis of Novel Antimicrobial Heterocycles

The amino and carboxylic acid groups of 2-Amino-3,5-dichlorobenzoic acid are key functionalities for the construction of heterocyclic rings such as pyrrolines and triazolines, which are known to exhibit antimicrobial properties. While specific drugs derived directly from 2-Amino-3,5-dichlorobenzoic acid are not prominently documented in publicly available literature, the general synthetic strategies for analogous compounds provide a roadmap for future drug discovery efforts.

General Synthetic Approach for Heterocycle Formation:

Caption: General pathway to antimicrobial heterocycles.

Applications in the Dye and Pigment Industry

The aromatic amine structure of 2-Amino-3,5-dichlorobenzoic acid makes it a suitable diazo component for the synthesis of azo dyes. Azo dyes are a large and important class of colorants used in various industries, including textiles, printing, and coatings.

Synthesis of Azo Dyes

The synthesis of azo dyes from 2-Amino-3,5-dichlorobenzoic acid involves a two-step process: diazotization followed by coupling.

Step 1: Diazotization The primary amino group of 2-Amino-3,5-dichlorobenzoic acid is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

Step 2: Azo Coupling The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine. The choice of coupling component determines the final color of the dye.

While specific commercial dyes derived from 2-Amino-3,5-dichlorobenzoic acid are not widely publicized, the general methodology is well-established.

Safety and Handling

2-Amino-3,5-dichlorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory tract irritation.[2] Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Conclusion and Future Outlook

2-Amino-3,5-dichlorobenzoic acid is a valuable and versatile chemical intermediate with established applications in the agrochemical industry and significant potential in the pharmaceutical and dye industries. Its role as the direct precursor to the herbicide Chloramben underscores its industrial importance. Future research and development efforts are likely to focus on leveraging its unique structure to synthesize novel bioactive molecules for drug discovery and to develop new colorants with enhanced properties. A thorough understanding of its synthesis and reactivity is paramount for unlocking its full potential in these and other emerging industrial applications.

References

-

Pharmaffiliates. 2-Amino-3,5-dichlorobenzoic acid. [Link]

-

Mallak Specialties Pvt Ltd. 2-Amino-5-chlorobenzoic acid. [Link]

-

Anshul Specialty Molecules. 2-Amino-5-Chloro Benzoic acid. [Link]

-

Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

United States Environmental Protection Agency. Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. [Link]

- Google Patents. Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

SURU Chemical. 3 amino 2 5 Dichlorobenzoic acid. [Link]

-

MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. [Link]

-

AERU. Chloramben (Ref: ACP M-629). [Link]

-

PubChem. Chloramben. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Chloramben: A Closer Look at its Chemical Properties and Applications. [Link]

- Google Patents. Preparation of 3-amino-2,5-dichlorobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Chloramben: A Closer Look at its Chemical Properties and Applications. [Link]

-

AERU. Chloramben (Ref: ACP M-629). [Link]

-

PubChem. Chloramben. [Link]

-

United States Environmental Protection Agency. Chloramben (3 Amino 2,5-Dichlorobenzoic Acid) Pesticide Registration Standard. [Link]

-

Pharmaffiliates. 2-Amino-3,5-dichlorobenzoic acid. [Link]

Sources

- 1. US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 2. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to 2-Amino-3,5-dichlorobenzoic Acid as a Benzyne Precursor

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-amino-3,5-dichlorobenzoic acid as a robust and versatile precursor for the in situ generation of 3,5-dichlorobenzyne. We will delve into the mechanistic underpinnings, field-proven experimental protocols, and the synthetic utility of this powerful intermediate, moving beyond simple procedural steps to explain the critical causality behind experimental choices.

Introduction: The Strategic Value of Arynes and Their Precursors

Arynes, particularly the parent intermediate benzyne, are highly reactive species characterized by a formal triple bond within an aromatic ring. This strained, electrophilic system serves as a powerful synthon in organic chemistry, enabling the rapid construction of complex, polycyclic aromatic frameworks. Their utility is most pronounced in cycloaddition reactions, nucleophilic additions, and metal-catalyzed transformations, making them indispensable tools in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

The transient nature of arynes necessitates their in situ generation from stable precursors. The choice of precursor is paramount and dictates the reaction conditions—ranging from harsh (strong bases, high temperatures) to remarkably mild. Anthranilic acids have long been recognized as convenient sources of benzynes through a diazotization-decomposition pathway.[1] Among these, 2-amino-3,5-dichlorobenzoic acid stands out as a particularly effective precursor for generating a substituted, electronically-modified benzyne under mild, aprotic conditions, offering significant advantages in terms of functional group tolerance and operational simplicity.

Synthesis of the Precursor: 2-Amino-3,5-dichlorobenzoic Acid

The accessibility of the precursor is a key factor in its practical application. 2-Amino-3,5-dichlorobenzoic acid can be synthesized through several established routes, most commonly involving the direct chlorination of anthranilic acid (2-aminobenzoic acid).

One common laboratory-scale approach involves the direct chlorination of anthranilic acid using reagents like sulfuryl chloride in a suitable solvent or by bubbling chlorine gas through a solution containing a catalyst.[2] A critical consideration in this synthesis is controlling the regioselectivity of the chlorination to favor the 3,5-dichloro isomer. An alternative strategy involves protecting the amino group prior to chlorination to prevent oxidation and improve yield and selectivity, followed by a deprotection step.[3]

Key Synthetic Routes:

-

Direct Chlorination: Anthranilic acid is treated with a chlorinating agent (e.g., sulfuryl chloride or Cl₂) in a solvent like ethylene dichloride or hydrochloric acid.[2]

-

Protected Chlorination: The amino group of anthranilic acid is first protected (e.g., as an acetamide), followed by chlorination and subsequent hydrolysis to reveal the desired product.[4] This multi-step process often provides cleaner results and higher yields.

Generating 3,5-Dichlorobenzyne: Mechanism and Causality

The transformation of 2-amino-3,5-dichlorobenzoic acid into 3,5-dichlorobenzyne is a clean and efficient process initiated by aprotic diazotization. This method avoids the use of aqueous acids and allows the reaction to proceed under neutral, mild conditions, which is a significant advantage over traditional diazotization methods.

Mechanistic Pathway:

-

Diazotization: The process begins with the reaction of the primary amino group with a diazotizing agent, typically an alkyl nitrite such as isoamyl nitrite or tert-butyl nitrite, in an aprotic solvent.[5][6] This forms a transient N-nitroso intermediate which rapidly rearranges to a diazonium species.

-

Decomposition: The resulting benzenediazonium-2-carboxylate is highly unstable. It undergoes a concerted, irreversible loss of molecular nitrogen (N₂) and carbon dioxide (CO₂), two thermodynamically stable small molecules, which provides a powerful driving force for the reaction.[1][7] This decomposition directly yields the 3,5-dichlorobenzyne intermediate.

The choice of an alkyl nitrite is causal: it allows the diazotization to occur under non-aqueous, neutral conditions, preserving acid- or base-sensitive functional groups elsewhere in the reaction mixture, a key principle of modern synthetic strategy.

Caption: Mechanism of 3,5-Dichlorobenzyne formation.

Field-Proven Protocol for In Situ Generation and Trapping

This protocol describes a reliable method for generating 3,5-dichlorobenzyne and trapping it in situ with a diene, such as anthracene, to form a Diels-Alder adduct. The self-validating nature of this protocol lies in the clean formation of the expected product, which can be readily isolated and characterized, confirming the successful generation of the benzyne intermediate.

Objective: To synthesize 9,10-dihydro-1,3-dichloro-9,10-ethenoanthracene via a [4+2] cycloaddition between 3,5-dichlorobenzyne and anthracene.

Materials & Reagents:

-

2-Amino-3,5-dichlorobenzoic acid (1.0 eq)

-

Anthracene (1.2 eq)

-

Isoamyl nitrite (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Three-neck round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Safety Precautions:

-

Explosion Hazard: Dry benzenediazonium-2-carboxylate intermediates can be explosive.[8] Never isolate the intermediate; always generate and use it in situ.

-

Chemical Hazards: Work in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). 1,2-dichloroethane is a suspected carcinogen. Alkyl nitrites are volatile and flammable.[9][10]

-

Pressure Build-up: The reaction evolves N₂ and CO₂ gas. Ensure the system is not closed and is properly vented through the condenser.

Caption: Standard experimental workflow for benzyne generation.

Step-by-Step Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Purge the system with nitrogen.

-

Charging Reactants: To the flask, add 2-amino-3,5-dichlorobenzoic acid (1.0 eq) and anthracene (1.2 eq). Add anhydrous 1,2-dichloroethane to create a solution or a fine suspension. The choice of a higher-boiling solvent like DCE ensures a controlled reaction rate.[6]

-

Heating: Begin stirring and gently heat the mixture to reflux. A clear solution should form as the reactants dissolve.

-

Initiation: Once refluxing, add isoamyl nitrite (1.5 eq), either neat or as a solution in DCE, dropwise via the dropping funnel over 30-60 minutes. A slow addition rate is crucial to control the rate of gas evolution and maintain a safe reaction temperature.

-

Reaction: Vigorous evolution of gas (N₂ and CO₂) will be observed. Maintain the reaction at reflux for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with additional solvent (e.g., dichloromethane or ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove any unreacted acidic precursor) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure triptycene adduct.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive isoamyl nitrite. | Use a fresh bottle of the reagent. Old reagents can decompose. |

| Insufficient temperature. | Ensure the reaction is maintained at a steady reflux. | |

| Formation of Side Products | Isoamyl nitrite added too quickly. | Slow the rate of addition to control the concentration of the diazonium intermediate. |

| Presence of water. | Ensure all glassware is oven-dried and use anhydrous solvents. | |

| Low Yield | Inefficient trapping of benzyne. | Ensure a slight excess of the trapping agent (e.g., anthracene) is used. |

| Loss during work-up/purification. | Optimize extraction and chromatography conditions. |

Synthetic Applications of 3,5-Dichlorobenzyne

The presence of two chlorine atoms on the benzyne ring influences its reactivity and provides handles for subsequent functionalization, making it a valuable building block.

[4+2] Cycloaddition Reactions: This is the most characteristic reaction of benzynes.[11][12] 3,5-Dichlorobenzyne readily reacts with dienes like furan, cyclopentadiene, and anthracene to form bicyclic and tricyclic adducts, which are scaffolds for more complex molecules.[1][6]

Nucleophilic Addition: While benzynes are electrophilic, they can be attacked by a range of nucleophiles.[13] The addition of nucleophiles to 3,5-dichlorobenzyne leads to the formation of 1,2,4- or 1,2,6-trisubstituted aromatic rings. The regioselectivity of this addition is governed by the electronic and steric effects of the chlorine substituents.

Transition Metal-Catalyzed Reactions: The resulting aryl halide products from benzyne reactions can serve as substrates for a vast array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), dramatically increasing the molecular complexity that can be achieved from a single benzyne generation step.[14]

Representative Reactions & Yields

| Reaction Type | Trapping Agent / Nucleophile | Product Class | Typical Yield |

| [4+2] Cycloaddition | Anthracene | Dichlorinated Triptycene | 70-85% |

| [4+2] Cycloaddition | Furan | Dichlorinated Oxabicyclic Adduct | 60-75% |

| Nucleophilic Addition | Lithium diphenylphosphide | Dichlorinated Triarylphosphine | 50-65% |

| Nucleophilic Addition | Thiophenol | Dichlorinated Aryl Sulfide | 65-80% |

Conclusion and Forward Outlook

2-Amino-3,5-dichlorobenzoic acid is a superior precursor for the generation of 3,5-dichlorobenzyne, distinguished by its stability, accessibility, and the mild, neutral conditions required for its activation.[15] The aprotic diazotization pathway avoids the harsh reagents and high temperatures associated with other benzyne generation methods, offering broad functional group compatibility essential for modern, complex molecule synthesis.

The strategic placement of two chlorine atoms on the benzyne intermediate not only modulates its reactivity but also provides valuable synthetic handles for downstream transformations. For researchers in drug development and materials science, this precursor represents a reliable and efficient gateway to novel dichlorinated aromatic structures, enabling the exploration of new chemical space with significant potential for innovation.

References

- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid.

- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid.

-

Synthesis of 2-amino-3, 5-dibromobenzophenone. ResearchGate. [Link]

- CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.

-

Synthesis of 3-amino-2,5-dichlorobenzoic acid. PrepChem.com. [Link]

-

Preparation method of 3,5-dichlorobenzoyl chloride. Patsnap. [Link]

-

Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). UCL. [Link]

-

Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives. Journal of the American Chemical Society. [Link]

-

Benzene | Environmental Health and Safety. Oregon State University. [Link]

-

4. Diels-Alder Reactions: Triptycene. California State University, Bakersfield. [Link]

-

Nucleophilic Addition of Enolates to 1,4-Dehydrobenzene Diradicals Derived from Enediynes: Synthesis of Functionalized Aromatics. ACS Omega. [Link]

-

13.3: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

-

(PHENYL)[2-(TRIMETHYLSILYL)PHENYL]IODONIUM TRIFLATE. AN EFFICIENT AND MILD BENZYNE PRECURSOR. Organic Syntheses. [Link]

-

Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. YouTube. [Link]

-

Working Safety with Solvents. Washington State Department of Labor & Industries. [Link]

-

Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

-

16.6 Cycloaddition Reactions | Organic Chemistry. YouTube. [Link]

-

Reaction pathway of anthranilic acid deazotization–decarboxylation leading to benzyne formation and the grafting thereof on the surface of MWCNTs. ResearchGate. [Link]

-

Elimination-Addition and Benzynes in Nucleophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. [Link]

-

Cycloaddition Reactions in Organic Synthesis. S. S. Carruthers. [Link]

-

Benzenediazonium, o-carboxy-, hydroxide. Organic Syntheses Procedure. [Link]

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 3. CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cdn.dal.ca [cdn.dal.ca]

- 10. wisha-training.lni.wa.gov [wisha-training.lni.wa.gov]

- 11. youtube.com [youtube.com]

- 12. api.pageplace.de [api.pageplace.de]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. orgsyn.org [orgsyn.org]

Navigating the Toxicological Data Gap for 2-Amino-3,5-dichlorobenzoic Acid: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Undefined Toxicity

2-Amino-3,5-dichlorobenzoic acid, a halogenated aromatic amine, presents a significant challenge for toxicological assessment due to a notable lack of comprehensive data. While its basic chemical properties are established, its potential effects on human health and the environment remain largely uninvestigated. This guide serves as a roadmap for researchers, scientists, and drug development professionals to navigate this data gap. As a Senior Application Scientist, the objective is not only to summarize the limited existing information but to provide a structured, scientifically-grounded framework for generating the critical toxicological data required for a thorough risk assessment. This document will detail the known hazards, propose a tiered strategy for further investigation with explicit experimental protocols, and discuss the anticipated toxicological profile based on the compound's chemical class.

Current State of Knowledge: Acknowledging the Data Scarcity

The available information on the toxicology of 2-Amino-3,5-dichlorobenzoic acid is primarily limited to basic hazard identification from Safety Data Sheets (SDS). These sources consistently indicate that the compound may cause skin, eye, and respiratory tract irritation[1]. However, crucial data on endpoints such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are conspicuously absent. The toxicological properties of this substance have not been fully investigated[1].

Table 1: Summary of Known Hazard Information for 2-Amino-3,5-dichlorobenzoic Acid

| Toxicological Endpoint | Observation | Reference |

| Acute Toxicity (Oral) | Data not available. | [2] |

| Acute Toxicity (Dermal) | Data not available. | |

| Acute Toxicity (Inhalation) | May cause respiratory tract irritation. | [1] |

| Skin Corrosion/Irritation | May cause skin irritation. | [1] |

| Serious Eye Damage/Irritation | May cause eye irritation. | [1] |

| Respiratory or Skin Sensitization | Data not available. | |

| Germ Cell Mutagenicity | Data not available. | [2] |

| Carcinogenicity | Not listed by IARC, NTP, or OSHA. | [2] |

| Reproductive Toxicity | Data not available. | [2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | |

| Aspiration Hazard | Data not available. |

A Proposed Framework for Toxicological Evaluation

Given the significant data gaps, a systematic, tiered approach to toxicological testing is warranted. This section outlines a series of recommended in vitro and in vivo assays, beginning with foundational genotoxicity studies, which are critical for early-stage hazard identification.

Part 1: Genotoxicity Assessment - A Critical First Step

Aromatic amines are a class of compounds for which there is a well-established concern for genotoxicity, often mediated by metabolic activation[3][4]. Therefore, a battery of in vitro genotoxicity tests is the logical starting point for characterizing the toxicological profile of 2-Amino-3,5-dichlorobenzoic acid.

Caption: Proposed workflow for in vitro genotoxicity assessment.

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[5][6].

-

Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either TA102 or E. coli WP2 uvrA (pKM101). This selection covers the detection of both base-pair substitution and frameshift mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)[7]. This is crucial as aromatic amines often require metabolic activation to become mutagenic[3].

-

Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate dose range. The main experiment should include a minimum of five different analyzable concentrations of 2-Amino-3,5-dichlorobenzoic acid, with the highest concentration being 5000 µ g/plate or the maximum non-toxic concentration.

-

Assay Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix or buffer.

-

Vortex and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible twofold increase over the solvent control in at least one strain, with or without metabolic activation.

This test detects chromosomal damage by scoring for micronuclei in the cytoplasm of interphase cells[8][9][10]. Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

-

Cell Line Selection: Use a suitable mammalian cell line such as Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes, or TK6 cells[8][11].

-

Metabolic Activation: As with the Ames test, perform the assay with and without S9 metabolic activation.

-

Exposure and Harvest:

-

Short treatment with S9: Expose cells for 3-6 hours to the test compound, wash, and then culture for a further 1.5-2 normal cell cycles.

-

Long treatment without S9: Expose cells for 1.5-2 normal cell cycles.

-

Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which are then scored for micronuclei[12][13].

-

-

Dose Selection: A preliminary cytotoxicity assay (e.g., assessing relative cell count or population doubling) is required to select appropriate concentrations. The highest concentration should induce approximately 50-60% cytotoxicity.

-

Scoring and Analysis: At least 2000 binucleated cells per concentration should be scored for the presence of micronuclei. A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

The halogen substituents and the amino group on the benzene ring of 2-Amino-3,5-dichlorobenzoic acid are structural alerts for genotoxicity. The amino group can be metabolically oxidized to a reactive N-hydroxylamine, which can then form a nitrenium ion that adducts with DNA[3]. Halogenation can influence the metabolic pathways and the stability of reactive intermediates[14][15]. A positive result in these assays would strongly suggest that 2-Amino-3,5-dichlorobenzoic acid is a genotoxic compound and would necessitate further in vivo testing.

Part 2: A Tiered Approach to Carcinogenicity and Reproductive Toxicity

Should the in vitro genotoxicity assays yield positive results, or if there is a high level of anticipated human exposure, further investigation into carcinogenicity and reproductive toxicity is warranted.

A full 2-year rodent bioassay is a resource-intensive undertaking. Therefore, a tiered approach is recommended:

-

In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict carcinogenic potential based on structural similarity to known carcinogens.

-

In Vitro Transformation Assays: Employ cell transformation assays (e.g., in Syrian Hamster Embryo (SHE) cells or Balb/c 3T3 cells) as an intermediate step to assess carcinogenic potential.

-

Chronic Toxicity/Carcinogenicity Studies (if warranted): Based on the results of the preceding tiers and exposure scenarios, a long-term in vivo study in two rodent species may be required.

Assessment of reproductive and developmental toxicity is crucial for any compound with potential for human exposure[16][17].

-

Extended One-Generation Reproductive Toxicity Study (EOGRTS) - OECD 443: This is a comprehensive in vivo assay that evaluates effects on male and female reproductive performance, as well as developmental toxicity to the offspring. It can provide data on fertility, gestation, lactation, and potential teratogenicity.

-

Prenatal Developmental Toxicity Study - OECD 414: This study is specifically designed to assess adverse effects on the developing fetus resulting from exposure of the pregnant female[18].

Caption: Tiered testing strategy for carcinogenicity and reproductive toxicity.

Conclusion: A Path Forward

The current toxicological profile of 2-Amino-3,5-dichlorobenzoic acid is incomplete, presenting a significant hurdle for its safe use and development. This guide provides a structured and scientifically rigorous framework for generating the necessary data to perform a comprehensive risk assessment. By following the proposed tiered testing strategy, researchers can efficiently and effectively characterize the potential hazards of this compound. The emphasis on in vitro methodologies in the initial stages aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) while providing critical data for decision-making. The insights gained from the proposed studies will be invaluable for ensuring the safety of this chemical in research, development, and potential commercial applications.

References

-

Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

-